

Comparative Crystallographic Analysis of Brominated Pyrrolopyridine Scaffolds

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Compound of Interest

Compound Name: 4-bromo-1H-pyrrolo[2,3-c]pyridine

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A detailed guide to the structural features of **4-bromo-1H-pyrrolo[2,3-c]pyridine** analogs, providing researchers with comparative crystallographic data and experimental methodologies.

This guide presents a comparative analysis of the X-ray crystal structures of derivatives related to **4-bromo-1H-pyrrolo[2,3-c]pyridine**. While the crystal structure for the parent compound is not publicly available, this document provides detailed crystallographic data for two analogous structures: 4-bromo-2-formyl-1-tosyl-1H-pyrrole and 5-bromo-1H-pyrrolo[2,3-b]pyridine. The data herein offers valuable insights for researchers in medicinal chemistry and materials science by enabling a comparison of key structural parameters.

Structural Data Comparison

The following table summarizes key crystallographic data and selected bond lengths for the two compared derivatives, providing a basis for understanding the structural impact of substituent changes on the core pyrrolopyridine framework.

Parameter	4-bromo-2-formyl-1-tosyl-1H-pyrrole	5-bromo-1H-pyrrolo[2,3-b]pyridine
Crystal System	-	Monoclinic
Space Group	-	P2 ₁ /c
a (Å)	-	8.9082 (4)
b (Å)	-	13.3632 (6)
c (Å)	-	5.8330 (3)
β (°) **	-	103.403 (5)
Volume (Å ³) **	-	675.47 (6)
Z	4	4
Temperature (K)	-	100
Br1—C4 (Å)	1.865 (3)	-
O1—C5 (Å)	1.211 (4)	-
N1—C1 (Å)	1.433 (4)	-
N1—C4 (Å)	1.396 (4)	-
C1—C2 (Å)	1.365 (4)	-
C2—C3 (Å)	1.431 (4)	-
C3—C4 (Å)	1.362 (4)	-

Note: Detailed crystallographic data for 4-bromo-2-formyl-1-tosyl-1H-pyrrole beyond what is presented was not available in the provided search results.

Experimental Protocols

Synthesis and Crystallization

1. Synthesis of 4-bromo-2-formyl-1-tosyl-1H-pyrrole:

The synthesis of this compound has been previously reported.[\[1\]](#)

2. Synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridine:

This compound was formed as a by-product. The synthesis involved the reaction of appropriate platinum(II) salts with 5BrHaza in a water and ethanol solution at 50 °C. After filtering the main product, the filtrate was left to crystallize at room temperature, and colorless crystals of the title compound formed over two weeks.[2]

3. Crystal Growth:

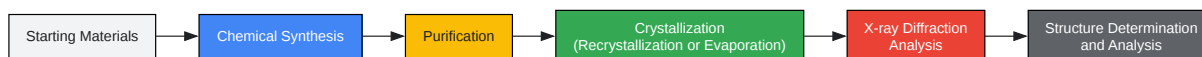
- 4-bromo-2-formyl-1-tosyl-1H-pyrrole: Crystals were grown by hot recrystallization from an ethyl acetate/hexane mixture.[1]
- 5-bromo-1H-pyrrolo[2,3-b]pyridine: Colorless crystals formed from slow evaporation of the reaction filtrate over two weeks.[2]

X-ray Diffraction Analysis

Single-crystal X-ray analysis was performed to determine the molecular structures. For 5-bromo-1H-pyrrolo[2,3-b]pyridine, data was collected at 100 K using Mo K α radiation.[2] The crystal structures of the 4-bromo-2-formyl-1-tosyl-1H-pyrrole intermediates were also determined.[1] In the case of 5-bromo-1H-pyrrolo[2,3-b]pyridine, the fused six-membered pyridine and five-membered pyrrole rings form an essentially planar azaindole skeleton.[2] In the crystal structure, pairs of N—H \cdots N hydrogen bonds connect the molecules into inversion dimers.[2]

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and crystallographic analysis of the compared derivatives.



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Caption: Generalized workflow for synthesis and crystallographic analysis.

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References

- 1. Crystal structures of 4-bromo-2-formyl-1-tosyl-1H-pyrrole, (E)-4-bromo-2-(2-nitrovinyl)-1-tosyl-1H-pyrrole and 6-(4-bromo-1-tosylpyrrol-2-yl)-4,4-dimethyl-5-nitrohexan-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
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